N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine
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Overview
Description
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a pyrimidin-2-ylsulfanyl group and two amine groups, one of which is attached to a 4-methylpentan-2-yl group and the other to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the benzene-1,4-diamine core, followed by the introduction of the pyrimidin-2-ylsulfanyl group through nucleophilic substitution. The final steps involve the alkylation of the amine groups with 4-methylpentan-2-yl and phenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidin-2-ylsulfanyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing groups.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pyrimidin-2-ylsulfanyl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine: Lacks the pyrimidin-2-ylsulfanyl group.
N1-(4-Methylpentan-2-yl)-N4-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine: Lacks the phenyl group.
N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine: Lacks the 4-methylpentan-2-yl group.
Uniqueness
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine is unique due to the presence of both the pyrimidin-2-ylsulfanyl group and the specific alkyl and aryl substitutions on the amine groups. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-16(2)14-17(3)25-20-11-10-19(26-18-8-5-4-6-9-18)15-21(20)27-22-23-12-7-13-24-22/h4-13,15-17,25-26H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBGZRWYLHIDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC1=C(C=C(C=C1)NC2=CC=CC=C2)SC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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